2-chloro-4-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide
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Overview
Description
2-chloro-4-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide is a complex organic compound with a unique structure that includes a benzamide core substituted with chloro and fluoro groups, a furan ring, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the chloro and fluoro substituents can be achieved through halogenation reactions. The furan ring and thiomorpholine moiety are then introduced through nucleophilic substitution and cyclization reactions, respectively. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-4-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential lead compound for developing new drugs due to its unique structural features.
Drug Discovery: Used in high-throughput screening assays to identify new therapeutic agents.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Biological Studies: Studied for its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
- 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
Uniqueness
2-chloro-4-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide is unique due to the presence of the furan ring and thiomorpholine moiety, which are not commonly found in similar compounds. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O2S/c18-15-9-13(19)1-2-14(15)17(22)20-10-16(12-3-6-23-11-12)21-4-7-24-8-5-21/h1-3,6,9,11,16H,4-5,7-8,10H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLBKUHXPGBTKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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